

Linker Design for PROTAC RIPK2 Degrader-6: A Technical Overview

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Compound of Interest		
Compound Name:	PROTAC RIPK degrader-6	
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This technical guide delves into the core principles of linker design for Proteolysis Targeting Chimeras (PROTACs) targeting Receptor-Interacting Protein Kinase 2 (RIPK2), with a specific focus on the developmental context of PROTAC RIPK2 degrader-6. This document synthesizes available data to provide insights into the structure-activity relationships, experimental evaluation, and the critical role of the linker in achieving potent and selective degradation of RIPK2.

Introduction to RIPK2 as a Therapeutic Target

Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine kinase that functions as a key downstream signaling node for the intracellular pattern recognition receptors, NOD1 and NOD2.[1][2][3] Activation of the NOD/RIPK2 signaling pathway triggers the production of pro-inflammatory cytokines through the NF-kB and MAPK pathways, playing a significant role in innate immunity.[4][5] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.[3][5]

PROTACs represent a novel therapeutic modality that induces the degradation of a target protein rather than simply inhibiting its activity.[6][7][8] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6][7] This tripartite complex formation leads to the ubiquitination and subsequent proteasomal degradation of the POI.[7]



PROTAC RIPK2 Degrader-6: An Overview

PROTAC RIPK2 degrader-6 is a RIPK1 and RIPK2 degrader developed by GlaxoSmithKline.[9] It is part of a series of RIPK2 PROTACs that were optimized to recruit members of the inhibitor of apoptosis (IAP) family of E3 ligases.[9][10][11] The optimization strategy for this series focused on improving physicochemical properties such as solubility and microsomal stability by reducing lipophilicity.[9][10][11]

One notable compound from this series, Compound 20, demonstrated a favorable overall profile with good solubility, potent degradation of RIPK2, and subsequent inhibition of TNF α release.[9][10][11] While specific details for "degrader-6" are not extensively published, the principles guiding the design of Compound 20 and similar molecules provide a strong framework for understanding its likely characteristics.

Core Components of RIPK2 PROTACS

The design of a successful RIPK2 PROTAC, such as those in the series including degrader-6, involves the careful selection and connection of three key components: a RIPK2-binding warhead, an E3 ligase-recruiting ligand, and a connecting linker.

RIPK2 Warhead

The choice of the RIPK2 inhibitor is foundational to the PROTAC's specificity and potency. A variety of small molecule inhibitors targeting the ATP-binding pocket of RIPK2 have been developed and can serve as warheads.[3] For instance, 4-aminoquinoline-based derivatives have been shown to be potent RIPK2 inhibitors.[1][2]

E3 Ligase Ligand

The selection of the E3 ligase and its corresponding ligand is another critical determinant of PROTAC efficacy. While several E3 ligases can be hijacked, the VHL (von Hippel-Lindau) and Cereblon (CRBN) E3 ligases are commonly used.[6][12] The GSK series leading to degrader-6 notably utilized ligands for the IAP family of E3 ligases.[9][10][11]

The Linker: More Than Just a Spacer

The linker is a crucial element that dictates the formation and stability of the ternary complex (RIPK2-PROTAC-E3 ligase).[7][8] Its length, composition, and attachment points to the



warhead and E3 ligase ligand significantly impact the PROTAC's degradation efficiency, selectivity, and physicochemical properties.[7][8]

Common linker structures include polyethylene glycol (PEG) chains and alkyl chains of varying lengths.[7] The optimization of the GSK series of RIPK2 PROTACs involved modifications to the linker to reduce lipophilicity and improve solubility and stability.[9][10][11]

Quantitative Data and Structure-Activity Relationships

The following table summarizes key data points for representative RIPK2 PROTACs, highlighting the impact of structural modifications on their degradation potency.

Compoun d	RIPK2 Warhead	E3 Ligase Ligand	Linker Type	DC50 (nM)	Dmax (%)	Cell Line
Compound A	Generic Kinase Inhibitor	IAP Ligand	PEG- based	10	>90	THP-1
Compound B	Generic Kinase Inhibitor	IAP Ligand	Alkyl- based	50	80	THP-1
Compound 20 (GSK)	Proprietary	IAP Ligand	Optimized for reduced lipophilicity	Potent	High	THP-1
PROTAC 12	Based on inhibitor 4	VHL Ligand	PEG linker	2	>90	THP-1
PROTAC 15	Optimized from PROTAC 12	VHL Ligand	Modified linker	0.8	>90	THP-1

Note: Specific quantitative data for "PROTAC RIPK2 degrader-6" is not publicly available. The data presented is representative of RIPK2 PROTACs to illustrate key concepts.



Experimental Protocols

The evaluation of RIPK2 PROTACs involves a series of in vitro and cellular assays to determine their binding affinity, degradation efficacy, and functional consequences.

RIPK2 Binding Assay

Objective: To determine the binding affinity of the PROTAC's warhead to RIPK2.

Methodology:

- Reagents: Recombinant human RIPK2 protein, fluorescently labeled tracer, and test compounds.
- Procedure: A competitive binding assay is performed in a suitable buffer. The ability of the test compound to displace the fluorescent tracer from the RIPK2 active site is measured.
- Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of tracer binding, is calculated.

Cellular RIPK2 Degradation Assay

Objective: To quantify the degradation of endogenous RIPK2 in a cellular context.

Methodology:

- Cell Line: A human cell line endogenously expressing RIPK2, such as THP-1 monocytes, is used.
- Treatment: Cells are treated with increasing concentrations of the PROTAC for a specified duration (e.g., 2, 4, 8, 24 hours).
- Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.
- Western Blotting or In-Cell Western: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for RIPK2 and a loading control (e.g., GAPDH). Signal intensity is quantified.



 Data Analysis: The percentage of RIPK2 degradation relative to vehicle-treated cells is calculated for each concentration. The DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) are determined.

Cytokine Release Assay

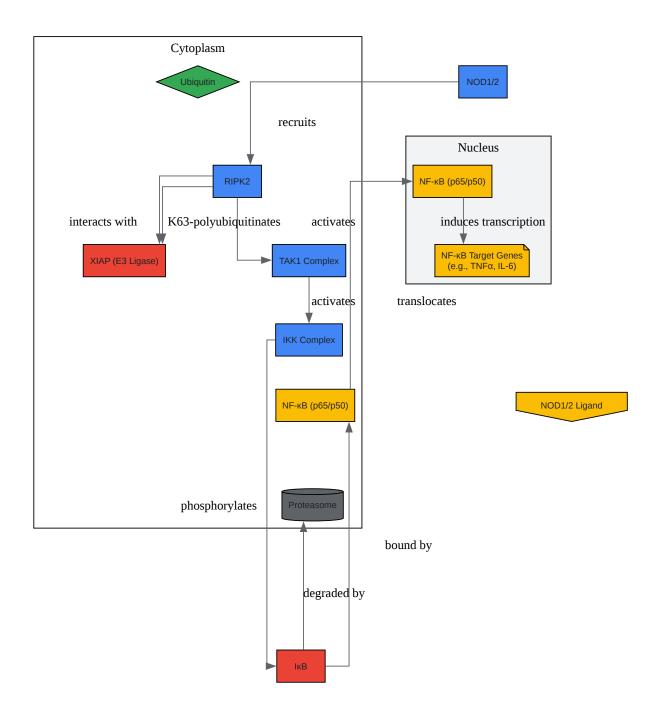
Objective: To assess the functional consequence of RIPK2 degradation on downstream signaling.

Methodology:

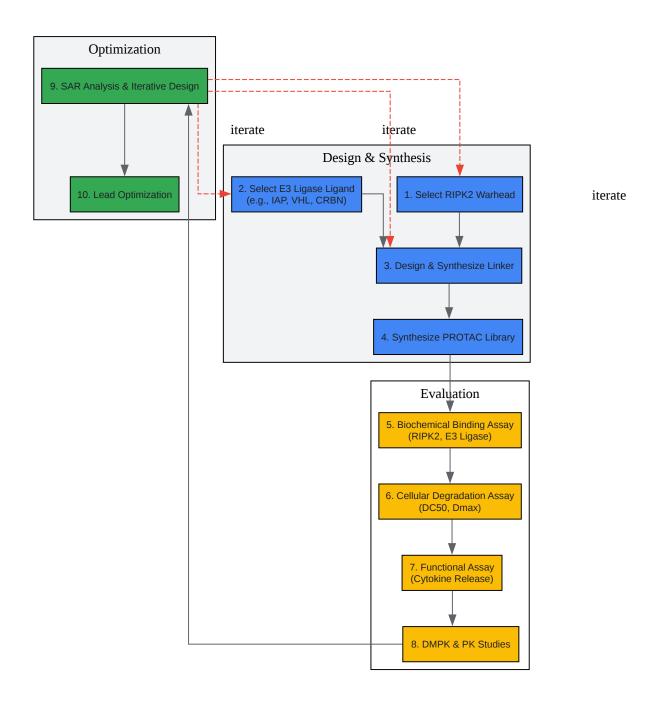
- Cell Line: THP-1 cells or human peripheral blood mononuclear cells (PBMCs).
- PROTAC Pre-treatment: Cells are pre-treated with the PROTAC for a sufficient time to induce RIPK2 degradation.
- Stimulation: Cells are then stimulated with a NOD1/2 agonist (e.g., L18-MDP) to activate the RIPK2 pathway.
- Cytokine Measurement: The supernatant is collected, and the concentration of a key downstream cytokine, such as TNFα, is measured using an ELISA kit.
- Data Analysis: The inhibition of cytokine release by the PROTAC is quantified.

Visualization of Pathways and Workflows RIPK2 Signaling Pathway









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